molecular formula C12H14ClNO B3038137 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one CAS No. 76511-71-2

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one

Cat. No.: B3038137
CAS No.: 76511-71-2
M. Wt: 223.7 g/mol
InChI Key: NQEZMSRBECRTMN-XYOKQWHBSA-N
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Description

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one ( 76511-71-2) is an organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound is a derivative of the chalcone scaffold, a class of molecules known as α,β-unsaturated ketones that serve as privileged structures in medicinal and materials chemistry . Chalcones and their derivatives are extensively investigated for their versatile biological activities, which include antiviral, antimicrobial, and antitumor properties . Their mechanism of action often involves the targeted inhibition of key enzymes . Beyond its potential in life sciences research, this structural motif is of significant interest in materials science. Related chalcone derivatives have been synthesized and examined as promising laser media due to their distinctive photophysical properties, such as amplified spontaneous emission (ASE) . The compound is supplied for Research Use Only. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet and adhere to their institution's chemical handling protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEZMSRBECRTMN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Approach

The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated ketones. For 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, this method involves the base-catalyzed reaction between 4-chlorobenzaldehyde and dimethylaminoacetone. The mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the conjugated enone.

Critical parameters include the choice of base (e.g., NaOH, KOH) and solvent polarity. Polar aprotic solvents like DMF enhance enolate stability, while elevated temperatures (80–100°C) accelerate dehydration. However, competitive side reactions, such as over-alkylation or polymerization, necessitate precise stoichiometric control. A representative procedure involves refluxing equimolar 4-chlorobenzaldehyde and dimethylaminoacetone in ethanol with 10% aqueous NaOH, yielding the target compound after 12 hours.

Michael Addition of Dimethylamine to α,β-Unsaturated Ketones

The Michael addition offers a modular route by exploiting the electrophilic β-carbon of preformed α,β-unsaturated ketones. Starting from 3-(4-chlorophenyl)but-3-en-2-one, dimethylamine nucleophilically adds to the α,β-unsaturated system under mild conditions. This method benefits from regioselectivity, as the amine preferentially attacks the β-position due to conjugation with the carbonyl group.

Catalytic systems play a pivotal role. Tris(pentafluorophenyl)borane [B(C6F5)3], reported in analogous syntheses, facilitates amine addition at reduced temperatures (25–40°C) by activating the enone via Lewis acid coordination. For example, stirring 3-(4-chlorophenyl)but-3-en-2-one with excess dimethylamine in dichloromethane containing 5 mol% B(C6F5)3 for 24 hours achieves conversions exceeding 80%. Post-reaction purification via column chromatography (cyclohexane:ethyl acetate, 20:1) isolates the product as a crystalline solid.

Enaminone Synthesis via Alkylation Reactions

Enaminone formation through alkylation provides a direct pathway. This method involves reacting 4-chloroacetophenone derivatives with dimethylamine in the presence of alkylating agents. A modified procedure from enaminone literature employs chloroacetone as the electrophile, with trimethyl phosphite and 1,4-diazabicyclo[2.2.2]octane (DABCO) as mediators.

In a typical protocol, 4-chloroacetophenone (1.0 equiv) reacts with dimethylamine (1.1 equiv) and chloroacetone (2.5 equiv) in DMF at 90°C for 14 hours. Trimethyl phosphite scavenges hydrogen chloride, shifting the equilibrium toward enaminone formation. The crude product is extracted with dichloromethane, washed extensively to remove phosphite byproducts, and purified via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the (Z)-configuration, with characteristic coupling constants (J = 12.9–7.3 Hz) between the enaminone protons.

Catalytic Methods Using Lewis Acids

Lewis acid catalysis enhances reaction efficiency and selectivity. Boron trifluoride etherate (BF3·OEt2) and ytterbium triflate [Yb(OTf)3] have been utilized in analogous enaminone syntheses. These catalysts activate carbonyl groups, facilitating nucleophilic attack by dimethylamine. For instance, Yb(OTf)3 (10 mol%) in acetonitrile at 60°C achieves full conversion within 6 hours, with minimal byproduct formation.

A comparative study of catalysts reveals that B(C6F5)3 outperforms traditional Lewis acids in sterically hindered systems. Its strong electron-withdrawing nature increases electrophilicity at the β-carbon, enabling reactions at ambient temperatures. This aligns with methodologies reported for morpholine and dimethylamino adducts of arylbutanones.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Claisen-Schmidt NaOH/EtOH 80 12 65–70 95
Michael Addition B(C6F5)3/CH2Cl2 25 24 80–85 98
Enaminone Alkylation DABCO/DMF 90 14 75–78 97
Lewis Acid Catalysis Yb(OTf)3/MeCN 60 6 88–90 99

The Michael addition and Lewis acid methods offer superior yields and shorter reaction times, albeit with higher catalyst costs. Conversely, the Claisen-Schmidt route, while economical, requires stringent temperature control to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Laser Dye Applications

One of the prominent applications of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is in the field of laser dye technology. DAP has been synthesized and characterized as a new laser dye, exhibiting notable spectral properties.

  • Spectral Characteristics : Research indicates that DAP demonstrates strong absorption and fluorescence properties, making it suitable for use in dye lasers. Its ability to emit light at specific wavelengths enhances its utility in various photonic applications .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of DAP may exhibit antimicrobial properties, making them candidates for further investigation as antibiotics or antifungal agents .
  • Anti-cancer Properties : Some studies have indicated that compounds similar to DAP can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy. The mechanism may involve the modulation of cell signaling pathways associated with tumor growth .

Biochemical Properties

The compound's unique chemical structure contributes to its reactivity and interaction with various biological molecules.

  • Reactivity with Nucleophiles : The presence of the dimethylamino group enhances nucleophilic reactivity, allowing DAP to participate in various chemical reactions that could lead to the development of novel pharmaceuticals .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Understanding its synthesis is crucial for developing derivatives with enhanced properties.

StepReactantsConditionsProducts
14-Chlorobenzaldehyde + DimethylamineAcidic mediumIntermediate
2Intermediate + Acetic AnhydrideHeatingDAP

This table summarizes a simplified synthetic route for producing DAP, highlighting key reactants and conditions involved.

Case Studies

Several case studies have been conducted to explore the applications of DAP:

  • Case Study 1 : In a study investigating laser dyes, DAP was tested for its efficiency in solid-state dye lasers, showing promising results in terms of stability and emission characteristics.
  • Case Study 2 : A series of experiments evaluated the antimicrobial activity of DAP derivatives against various bacterial strains, revealing significant inhibition rates compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one with five structurally related compounds, highlighting key differences in substituents, molecular properties, and predicted physicochemical parameters:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target) - 4-ClPh, -N(CH₃)₂ C₁₂H₁₄ClNO 235.70 (calculated) Predicted: High polarity due to -N(CH₃)₂; moderate LogP (~2.5–3.0)
3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one - 4-ClPh-S-, -N(CH₃)₂ C₁₂H₁₃ClNOS 253.75 Predicted: Increased lipophilicity (LogP ~3.5) due to -S-; reduced solubility in polar solvents
3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-en-2-one - 4-ClPh-SO₂-, -NH-pyrimidin-2-yl C₁₄H₁₂ClN₃O₃S 337.78 Boiling Point: 580±60°C; Density: 1.446 g/cm³; pKa: 1.24 (acidic due to sulfonyl and pyrimidine)
4-Chloro-4-phenylbut-3-en-2-one - 4-Cl, -Ph C₁₀H₉ClO 180.63 LogP: 2.74; simpler structure with no amino group; higher volatility
1,1,1-Trichloro-4-(dimethylamino)-3-[1-(4-iodophenyl)-1H-tetrazol-5-yl]but-3-en-2-one - Cl₃C, -N(CH₃)₂, -tetrazole-I-Ph C₁₄H₁₃Cl₃IN₅O 495.55 Predicted: High molecular weight; strong electron-withdrawing groups enhance electrophilicity
4-(Dimethylamino)-3-(4,7,7-trimethylthieno[3,4-c]pyridin-4-yl)but-3-en-2-one - Thienopyridine, -N(CH₃)₂ C₁₆H₂₄N₂OS 292.44 Boiling Point: 416±45°C; Density: 1.057 g/cm³; pKa: 7.96 (basic due to dimethylamino)

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The dimethylamino group in the target compound enhances nucleophilicity at the β-carbon, facilitating Michael addition reactions. In contrast, sulfonyl or sulfanyl substituents (e.g., in ) increase electrophilicity due to electron-withdrawing effects, making these compounds more reactive toward nucleophiles. The tetrazole-iodophenyl derivative exhibits extreme electrophilicity, likely due to the combined effects of trichloromethyl and iodophenyl groups.

Physicochemical Properties: Lipophilicity: Sulfur-containing analogs (e.g., ) have higher LogP values than the target compound, suggesting better membrane permeability but poorer aqueous solubility. Acid-Base Behavior: The dimethylamino group in the target compound imparts weak basicity (predicted pKa ~7–8), whereas sulfonyl-pyrimidine derivatives are acidic (pKa ~1.24) due to the sulfonyl and heteroaromatic moieties.

Thermal Stability: Compounds with bulky substituents (e.g., thienopyridine in ) exhibit lower predicted boiling points (~416°C) compared to sulfonyl derivatives (~580°C) , likely due to reduced intermolecular interactions.

Biological Activity

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, also known as a derivative of dimethylaminobenzylidene, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H14ClNO
  • Molecular Weight : 223.70 g/mol
  • CAS Number : 76511-71-2
  • Melting Point : 78-81°C .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study involving various isoflavonoid derivatives, including this compound, showed promising results in inhibiting the proliferation of cancer cells, particularly in prostate cancer cell lines (PC-3). The compound exhibited effective inhibition rates at concentrations ranging from 1 to 10 µM, indicating its potential as an antineoplastic agent .

Table 1: Inhibition Rates of Cancer Cell Proliferation

CompoundConcentration (µM)Inhibition Rate (%)
DAP131
DAP1086

Antimicrobial Activity

The compound also shows notable antimicrobial effects. Studies have reported its activity against various bacterial strains, with specific modifications enhancing its potency. For instance, derivatives of the compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory actions .

Table 2: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (µg/mL)
3-(4-Chlorophenyl)acrylamideE. coli32
3-(4-Chlorophenyl)acrylamideS. aureus16

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. This inhibition can lead to increased apoptosis and reduced tumor growth .

Additionally, the presence of the dimethylamino group enhances electron donation, which may increase the compound's reactivity and binding affinity towards biological targets .

Case Studies

  • Prostate Cancer Study : In vitro assays demonstrated that the compound significantly inhibited cell growth in PC-3 prostate cancer cells, showcasing its potential as a therapeutic agent.
  • Antibacterial Evaluation : A series of derivatives were synthesized and evaluated for antibacterial activity against various strains. The results indicated that modifications on the phenyl ring notably influenced the antibacterial efficacy.

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, and how can reaction yields be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone and dimethylamine derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., acidic or basic conditions). Yield optimization requires monitoring reaction kinetics and minimizing side products like enol tautomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the α,β-unsaturated ketone structure and substituent positions (e.g., 4-chlorophenyl and dimethylamino groups).
  • IR : Strong C=O stretching (~1700 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) bands validate the enone system.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) and fragmentation patterns corroborate the molecular formula .

Q. What safety precautions are essential when handling this compound in the lab?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light and moisture. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray analysis determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, the enone system’s planarity and chlorophenyl ring orientation can be confirmed via crystallographic data, resolving discrepancies in computational models .

Q. What experimental strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from impurities or assay conditions. Strategies include:

  • HPLC purification (>95% purity).
  • Dose-response studies to establish EC50_{50}/IC50_{50} values under controlled pH and temperature.
  • Comparative studies using structurally analogous compounds to isolate pharmacophore contributions .

Q. How can computational methods (DFT, MD) predict reactivity or stability under varying conditions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and thermal stability, guiding solvent selection for synthesis or formulation .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian) to resolve structural ambiguities .
  • Experimental Design : Use fractional factorial designs to optimize synthetic parameters (e.g., solvent polarity, catalyst loading) .
  • Data Reporting : Adhere to APA or ACS standards for reproducibility, including detailed error margins and statistical significance tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 2
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3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.